molecular formula C26H34N2O B1163879 AM1248 azepane isomer

AM1248 azepane isomer

Cat. No.: B1163879
M. Wt: 390.6
InChI Key: HSCSEKGAOWTVDH-IYINYKJGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM1248 is a synthetic cannabinoid (CB) with high affinities for both the central CB1 and the peripheral CB2 receptors (Kis = 11.9 and 4.8 nM, respectively). AM1248 azepane isomer is an analog of AM1248 characterized by an N-methyl azepane group attached to the indole in place of an N-methyl piperidine group. The physiological and toxicological properties of this isomer are not known. This product is intended for forensic and research purposes.

Scientific Research Applications

Azepane-Based Compounds in Drug Discovery

Azepane-based motifs, like AM1248 azepane isomer, have significant implications in drug discovery due to their structural diversity and pharmacological properties. These compounds are instrumental in developing new therapeutic agents. Recent advancements in azepane-based compounds have led to their application in treating a variety of diseases. They are particularly prevalent in treatments for cancer, tuberculosis, Alzheimer's disease, and microbial infections. These compounds also find applications as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other therapeutic areas. The ongoing research emphasizes creating less toxic, cost-effective, and highly active azepane-containing analogs, with over 20 FDA-approved azepane-based drugs in use for various diseases. Additionally, studies focus on the structure-activity relationship (SAR) and molecular docking of potential bioactive compounds to drive the discovery of suitable drug candidates Gao-Feng Zha et al., 2019.

Azobenzene Photochemistry in Molecular Devices

Azobenzene compounds, closely related to azepane structures, exhibit photochromatic properties, undergoing trans→cis isomerization upon exposure to specific light wavelengths. These properties make azobenzene compounds, including certain azepane isomers, suitable for various molecular devices and functional materials. The research delves into understanding azobenzene photochemistry and the isomerization mechanism, which is crucial for their applications in molecular devices. Substituents on the azobenzene ring system can alter the spectroscopic properties and isomerization mechanisms, pointing towards tailored applications based on specific structural modifications H. Bandara & S. Burdette, 2012.

Synthesis and Biological Properties of Azepine Derivatives

Azepine and its derivatives, including azepane structures like AM1248, have substantial pharmacological and therapeutic implications. The past five decades have seen extensive research on the synthesis, reaction, and biological properties of these seven-member heterocyclic compounds. The synthesis methods often involve ring expansion of smaller heterocycles, utilizing various techniques like thermal, photochemical, and microwave irradiation. Despite significant progress in synthesis and structural design, there's a recognized need for further exploration in the biological domain, especially regarding the therapeutic potential and pharmacological profiles of N-containing seven-membered heterocycles Manvinder Kaur et al., 2021.

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.6

InChI

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(16-27)28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3/t18-,19+,20-,21?,26?

InChI Key

HSCSEKGAOWTVDH-IYINYKJGSA-N

SMILES

O=C(C12C[C@H]3C[C@H](C[C@@H](C2)C3)C1)C4=CN(C5CCCCN(C)C5)C6=C4C=CC=C6

Synonyms

(3,5,7)-adamantan-1-yl(1-(1-methylazepan-3-yl)-1H-indol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM1248 azepane isomer
Reactant of Route 2
Reactant of Route 2
AM1248 azepane isomer
Reactant of Route 3
Reactant of Route 3
AM1248 azepane isomer
Reactant of Route 4
AM1248 azepane isomer
Reactant of Route 5
AM1248 azepane isomer
Reactant of Route 6
Reactant of Route 6
AM1248 azepane isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.